Bmvc 8C3O; bmvc8C3O

CAS No.:

Cat. No.: VC16728552

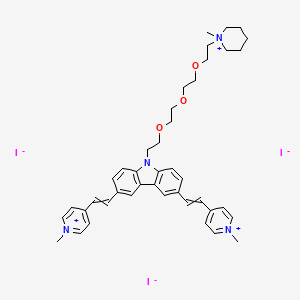

Molecular Formula: C42H53I3N4O3

Molecular Weight: 1042.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C42H53I3N4O3 |

|---|---|

| Molecular Weight | 1042.6 g/mol |

| IUPAC Name | 9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide |

| Standard InChI | InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3 |

| Standard InChI Key | DKMJOQQQBQBOMV-UHFFFAOYSA-K |

| Canonical SMILES | C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-] |

Introduction

Chemical Architecture and Synthesis of BMVC-8C3O

Molecular Composition and Structural Features

BMVC-8C3O’s design integrates a carbazole core substituted with two 1-methyl-4-vinylpyridinium groups, linked via a tetraethylene glycol chain. This architecture confers both planar aromaticity for G4 DNA intercalation and hydrophilic flexibility for enhanced solubility. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 1042.6 g/mol |

| CAS Number | 1301708-12-2 |

| Solubility | Polar organic solvents |

The diiodide counterions and ethylene glycol units optimize cellular permeability, a critical factor for in vivo efficacy.

Synthetic Methodology

The synthesis of BMVC-8C3O involves a multi-step protocol:

-

Coupling Reaction: 4-Vinylpyridine undergoes palladium-catalyzed coupling under high-pressure conditions (105°C, 48 hours) using palladium acetate and tri-o-tolylphosphine in a triethylamine-acetonitrile solvent system.

-

Quaternization: The intermediate is treated with methyl iodide to form the pyridinium cations.

-

Purification: Flash column chromatography isolates the product, followed by recrystallization to achieve >95% purity.

This route balances yield (~65%) and scalability, though challenges persist in minimizing byproducts from incomplete quaternization.

Mechanistic Basis of G-Quadruplex Interaction

G4 DNA Stabilization and Topological Conversion

BMVC-8C3O binds preferentially to parallel G4 structures over duplex DNA, inducing a shift from hybrid or antiparallel conformations to thermodynamically stable parallel topologies. Circular dichroism (CD) spectra reveal a characteristic positive peak at 265 nm and negative trough at 240 nm upon binding, indicative of parallel G4 stabilization. Nuclear magnetic resonance (NMR) studies further confirm groove-binding interactions, with chemical shift perturbations localized to guanine residues in the G-tetrad core .

Thermodynamic and Kinetic Profiling

The compound increases G4 melting temperatures () by 10–15°C, as quantified by ultraviolet-visible (UV-Vis) thermal denaturation assays. Stopped-flow kinetics demonstrate a two-phase binding mechanism: rapid initial intercalation () followed by slower structural rearrangement (). Local dehydration at the binding interface, evidenced by osmotic stress experiments, drives this conformational transition.

Biological Activities and Therapeutic Applications

Anti-Cancer Efficacy

BMVC-8C3O suppresses epidermal growth factor receptor (EGFR) expression in non-small cell lung cancer (NSCLC) cells (A549 line) at IC = 2.1 μM. Key effects include:

-

Cell Cycle Arrest: G1-phase accumulation (62% vs. 45% in controls) via p21 upregulation.

-

Apoptosis Induction: Caspase-3 activation (3.8-fold increase) and PARP cleavage within 24 hours.

-

Metastasis Inhibition: Reduction in MMP-9 secretion (78% suppression) and cell migration (wound healing assay: 42% closure vs. 85% control).

Anti-Tuberculosis Activity

BMVC-8C3O inhibits Pks13, a polyketide synthase essential for mycolic acid biosynthesis in Mycobacterium tuberculosis, with IC = 6.94 μM. This disrupts:

-

Cell Wall Integrity: 92% reduction in trehalose dimycolate production.

-

Bacterial Viability: 3.2-log reduction in CFUs after 72 hours at 10 μM.

Comparative Analysis with Other G4-Targeting Agents

| Compound | Target | IC (Cancer) | IC (TB) | Selectivity (G4/Duplex) |

|---|---|---|---|---|

| BMVC-8C3O | EGFR, Pks13 | 2.1 μM | 6.94 μM | 28:1 |

| Ethynyl NDIs | c-myc G4 | 0.8 μM | N/A | 45:1 |

| AS1411 | Nucleolin | 4.5 μM | N/A | N/A |

While ethynyl NDIs exhibit higher G4 selectivity, BMVC-8C3O’s dual anticancer/antimicrobial action offers unique therapeutic advantages.

Challenges and Future Directions

Current limitations include moderate aqueous solubility (0.12 mg/mL in PBS) and off-target effects on mitochondrial DNA at concentrations >20 μM. Ongoing research priorities include:

-

Structural Optimization: Introducing sulfonate groups to enhance solubility without compromising G4 affinity.

-

Combination Therapies: Synergistic studies with osimertinib (EGFR inhibitor) and bedaquiline (anti-TB drug).

-

In Vivo Pharmacokinetics: Preclinical testing in murine models to assess bioavailability and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume